(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid
CAS No.: 720662-28-2
Cat. No.: VC2351499
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 720662-28-2 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | (3S)-3-amino-3-(2-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | UAZGIQATDPCZHH-QMMMGPOBSA-N |
Isomeric SMILES | COC1=CC=CC=C1[C@H](CC(=O)O)N |
SMILES | COC1=CC=CC=C1C(CC(=O)O)N |
Canonical SMILES | COC1=CC=CC=C1C(CC(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Identification and Characteristics
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a beta-amino acid derivative characterized by its specific S-configuration at the stereocenter. This compound has gained attention in research communities due to its unique structural features and potential applications in multiple scientific fields. The compound's chiral nature is fundamental to its biological activity and chemical behavior.
Table 1: Chemical Identification Data of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Property | Value |
---|---|
CAS Number | 720662-28-2 |
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | (3S)-3-amino-3-(2-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 |
Standard InChIKey | UAZGIQATDPCZHH-QMMMGPOBSA-N |
Isomeric SMILES | COC1=CC=CC=C1C@HN |
Structural Features
The compound contains several key functional groups that define its chemical behavior: a carboxylic acid moiety, a primary amine group, and a 2-methoxyphenyl substituent. The presence of the methoxy group on the ortho position of the phenyl ring introduces distinctive electronic and steric effects that influence its interactions with biological targets . The S-configuration at the chiral center is crucial for its specific biological activities and receptor interactions.
Research Applications
Neuroscience Research
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid serves as a valuable tool in neuroscience research, particularly in studying neurotransmitter systems and receptor interactions. Its structure allows it to interact with glutamate receptors, making it a significant compound for investigating neurological processes and disorders. Research has indicated that compounds with this structural framework may influence synaptic plasticity and neurotransmission, providing insights into potential therapeutic approaches for neurological conditions.
Pharmaceutical Development
In pharmaceutical research, this compound is explored for its potential in drug formulation and development. Its specific stereochemistry enables targeted interactions with biological receptors, which can enhance therapeutic efficacy while potentially reducing side effects. The chiral nature of the compound is particularly relevant in pharmaceutical contexts, as different enantiomers often exhibit significantly different biological activities.
Table 2: Research Applications of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Research Field | Application | Significance |
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Neuroscience | Glutamate receptor studies | Enhances understanding of neurotransmitter systems |
Pharmaceutical Development | Drug formulation research | Contributes to development of targeted therapeutics |
Biochemical Research | Metabolic pathway investigations | Provides insights into cellular processes |
Analytical Chemistry | Chromatographic standard | Ensures quality control in complex analyses |
Agrochemical Research | Plant growth and protection studies | Supports sustainable agriculture innovations |
Biochemical Research
Researchers utilize (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid to investigate metabolic pathways and enzyme interactions. These investigations yield valuable insights into cellular processes and disease mechanisms, contributing to a deeper understanding of biochemical systems. The compound's structure allows it to serve as a probe for specific biochemical interactions, facilitating research into protein-ligand binding and enzymatic processes.
Analytical Chemistry Applications
Comparative Analysis with Related Compounds
Enantiomeric Comparison
The S-enantiomer of 3-Amino-3-(2-methoxyphenyl)propanoic acid demonstrates different properties compared to its R-counterpart. While the R-enantiomer has been studied for potential neuroprotective properties, the S-enantiomer has distinct applications in various research fields. This difference highlights the importance of stereochemistry in determining biological activity and chemical behavior.
Structural Analogs
Synthesis and Production Methods
Quality Control Considerations
The production of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid for research purposes requires rigorous quality control to ensure high enantiomeric purity and chemical identity. Analytical techniques such as chiral chromatography, nuclear magnetic resonance spectroscopy, and optical rotation measurements are essential for verifying the stereochemical integrity of the final product .
Current Research Trends and Future Perspectives
Emerging Applications
Current research trends suggest expanding applications for (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid across multiple scientific disciplines. The compound's unique structural features continue to draw interest from researchers exploring new therapeutic targets, novel chemical probes for biological systems, and advanced analytical methods.
Future Research Directions
Future research involving (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid may focus on:
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Exploring its potential in developing new treatments for neurological disorders
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Investigating its role in specific metabolic pathways and enzyme interactions
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Developing improved synthetic methods for its production
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Expanding its applications in analytical chemistry and quality control processes
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Further exploring its potential in agricultural applications
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